molecular formula C4H8ClN3S B2515413 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1375472-48-2

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2515413
CAS No.: 1375472-48-2
M. Wt: 165.64
InChI Key: DWJAJMAIAALCRH-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative characterized by a methylsulfanyl (-SCH₃) substituent at the 4-position of the pyrazole ring and an amine group at the 3-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

4-methylsulfanyl-1H-pyrazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-8-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJAJMAIAALCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(NN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(methylsulfanyl)pyrazole with ammonia or an amine source in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Anti-Infective Properties

Research has highlighted the potential of pyrazole derivatives, including 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride, as effective agents against bacterial infections. For instance, aminopyrazole derivatives have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . The compound's structure allows it to target bacterial DNA gyrase and topoisomerase IV, making it a promising candidate for treating resistant infections.

Anti-Inflammatory Effects

Numerous studies have reported the anti-inflammatory potential of pyrazole compounds. For example, a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The compound this compound may exhibit similar effects, contributing to its therapeutic applications in conditions characterized by inflammation.

Neuroprotective Activity

Recent investigations into the neuroprotective properties of pyrazole derivatives indicate that they could be beneficial in treating neurodegenerative diseases. Compounds with a pyrazole core have demonstrated anticonvulsant activity and neuroprotection in various models . The ability of these compounds to modulate neurotransmitter systems positions them as potential candidates for further research in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyrazole ring and substituents can significantly influence biological activity . For example:

Modification Effect on Activity
Methyl group at position 4Enhances anti-inflammatory activity
Substituted phenyl ringsIncreases antibacterial potency
Presence of thiomethyl groupImproves neuroprotective effects

Anti-Bacterial Efficacy

A study demonstrated that certain pyrazole derivatives exhibited superior antibacterial activity against strains such as E. coli and S. aureus when compared to standard antibiotics . The presence of a methylsulfanyl group was noted to enhance the compound's efficacy.

Anti-Inflammatory Studies

In vivo studies using carrageenan-induced paw edema models have shown that pyrazole derivatives can significantly reduce inflammation, with some compounds demonstrating effects comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound could be developed into a new class of anti-inflammatory agents.

Neuropharmacological Research

Research focusing on the neuroprotective effects of pyrazole derivatives has revealed their potential in mitigating oxidative stress and neuronal cell death . Compounds similar to this compound have been shown to exhibit protective effects against glutamate-induced toxicity in neuronal cell lines.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazole core is a common scaffold in medicinal and agrochemical chemistry. Key structural analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key References
4-(Methylsulfanyl)-1H-pyrazol-3-amine hydrochloride -SCH₃ C₅H₈ClN₃S ~177.65 (estimated)
4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride -CF₃ C₅H₅ClF₃N₃ 223.57
4-Methyl-1H-pyrazol-3-amine hydrochloride -CH₃ C₄H₈ClN₃ 149.58
4-(p-Tolyl)-1H-pyrazol-3-amine -C₆H₄CH₃ (para) C₁₀H₁₁N₃ 173.22
N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine hydrochloride -CH₂-thiophene C₈H₁₀ClN₃S 223.70

Key Observations :

  • Steric Considerations : The -SCH₃ substituent is bulkier than -CH₃ but smaller than aryl groups (e.g., -C₆H₄CH₃), influencing binding interactions in biological targets .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility.
  • Stability : Sulfur-containing compounds like the target molecule may exhibit oxidative sensitivity, unlike more stable analogs such as 4-Methyl-1H-pyrazol-3-amine hydrochloride .

Crystallographic and Structural Insights

  • Crystal Packing : In , the methylsulfanyl-containing pyrimidine-pyrazole hybrid forms intramolecular hydrogen bonds (N–H⋯N) and planar aromatic systems, which stabilize the crystal lattice. Similar interactions are expected for this compound .
  • Comparison with -CF₃ Analogs : The bulkier -CF₃ group may disrupt packing efficiency compared to -SCH₃, affecting melting points and solubility .

Biological Activity

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity associated with this compound, supported by relevant studies, data tables, and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their diverse biological activities. The compound , this compound, belongs to this class and exhibits various pharmacological properties, including:

  • Anti-inflammatory : Inhibits pro-inflammatory cytokines.
  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anticancer : Shows potential in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can significantly inhibit inflammatory markers such as TNF-α and IL-6. For instance, compounds similar to this compound have shown inhibition rates of up to 85% for TNF-α at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Activity of Pyrazole Derivatives on Inflammatory Markers

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone (1 µM)7686
4-(methylsulfanyl) derivative61–8576–93

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been evaluated against several bacterial strains. For example, a study indicated that certain pyrazole compounds displayed significant antibacterial activity against E. coli and Staphylococcus aureus at low concentrations .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Standard (Ampicillin)E. coli10
4-(methylsulfanyl) derivativeStaphylococcus aureus20

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported that a similar pyrazole derivative exhibited IC50 values in the micromolar range against MDA-MB-231 (breast cancer) cells .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
DexamethasoneMDA-MB-2315
4-(methylsulfanyl) derivativeHCT-116 (colon cancer)12

The mechanisms by which pyrazole derivatives exert their biological effects are varied:

  • Inflammatory Pathways : They modulate signaling pathways involved in inflammation, leading to decreased production of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, particularly at the G1 phase, leading to apoptosis .
  • Antimicrobial Action : The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • A study by Burguete et al. synthesized a series of pyrazole derivatives and evaluated their anti-tubercular properties. Many compounds showed promising results against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .
  • Another research effort focused on the synthesis of novel pyrazole-based compounds that demonstrated significant cytotoxicity against various cancer cell lines, reinforcing the notion that structural modifications can enhance biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride?

The synthesis typically involves condensation reactions between substituted pyrazole precursors and sulfur-containing methylating agents. For example, in structurally related compounds, 2-(methylthio)pyrimidin-4-yl derivatives are reacted with hydrazine derivatives under controlled pH and temperature to form the pyrazole core . Multi-step routes may include purification via recrystallization (e.g., methanol) and characterization using NMR and mass spectrometry to confirm purity and structure .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the pyrazole ring substitution pattern and methylsulfanyl group integration. For example, the methylsulfanyl proton typically appears as a singlet in the ¹H NMR spectrum (δ ~2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • X-ray Crystallography: While advanced, preliminary structural insights can be inferred from analogous compounds, such as planar pyrazole rings and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s crystallographic and intermolecular interaction properties?

The methylsulfanyl group enhances hydrophobic interactions and participates in weak hydrogen bonding. In related structures, the sulfur atom forms non-covalent interactions with adjacent aromatic systems, stabilizing crystal packing. For instance, in (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, the methylsulfanyl group contributes to a dihedral angle of 6.4° between pyrazole and pyrimidine rings, affecting molecular planarity . Refinement using SHELXL97 and data collection with Bruker D8 APEXII CCD are recommended for detailed analysis .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. Researchers should:

  • Validate purity: Use HPLC with UV/Vis detection (λ = 254 nm) and compare retention times with standards .
  • Standardize assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
  • Cross-reference structural analogs: Compare data with compounds like 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, where substituent electronegativity impacts activity .

Q. How can computational modeling predict the reactivity and metabolic stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., amine group for nucleophilic attacks). Molecular dynamics simulations assess metabolic stability by predicting cytochrome P450 binding affinities. For example, the methylsulfanyl group’s lipophilicity may reduce oxidative metabolism rates compared to hydroxyl analogs .

Methodological Considerations

Q. What challenges arise in optimizing reaction yields during scale-up synthesis?

Key issues include:

  • Byproduct formation: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to ketone precursors) .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying (e.g., molecular sieves) to prevent hydrolysis .
  • Temperature control: Exothermic reactions necessitate gradual heating (e.g., 5°C/min) to avoid decomposition .

Q. How should researchers design SAR studies for pyrazole derivatives with methylsulfanyl groups?

  • Core modifications: Synthesize analogs with varying substituents (e.g., chloro, methoxy) at the pyrazole 4-position to assess electronic effects .
  • Bioisosteric replacement: Replace methylsulfanyl with trifluoromethyl or methoxy groups to compare hydrophobic vs. polar interactions .
  • Crystallographic data: Use SHELX or SIR97 to correlate structural features (e.g., bond angles, torsion angles) with activity trends .

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